molecular formula C9H17N B13183634 Bicyclo[6.1.0]nonan-4-amine

Bicyclo[6.1.0]nonan-4-amine

Katalognummer: B13183634
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: RMEDTMKYQJMXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[610]nonan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[610]nonane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.1.0]nonan-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the synthesis might involve the reduction of bicyclo[6.1.0]non-4-en-9-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[6.1.0]nonan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce different functional groups.

Wissenschaftliche Forschungsanwendungen

Bicyclo[6.1.0]nonan-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of bicyclo[6.1.0]nonan-4-amine involves its ability to participate in bioorthogonal reactions. The compound’s strained bicyclic structure makes it highly reactive towards azides in SPAAC reactions, forming stable triazole products . This reactivity is harnessed in various applications, including labeling biomolecules and detecting reactive metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonan-4-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct reactivity and potential for various applications in chemistry and biology.

Eigenschaften

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

bicyclo[6.1.0]nonan-4-amine

InChI

InChI=1S/C9H17N/c10-9-3-1-2-7-6-8(7)4-5-9/h7-9H,1-6,10H2

InChI-Schlüssel

RMEDTMKYQJMXNB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC2CC2C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.